molecular formula C14H15NO5S B2625367 Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate CAS No. 400083-29-6

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2625367
CAS No.: 400083-29-6
M. Wt: 309.34
InChI Key: DYECJZGQRDLUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound displays distinct signals:

  • A singlet at δ 3.87 ppm (3H) for the methyl ester (-OCOCH₃).
  • A quartet at δ 4.28 ppm (2H) and a triplet at δ 1.32 ppm (3H) corresponding to the ethoxy group (-OCH₂CH₃).
  • A doublet of quartets at δ 5.12 ppm (1H) and δ 5.34 ppm (1H) for the diastereotopic protons of the methyl-oxoethoxy group (-OCH(CH₃)CO-), with coupling constants J = 14.2 Hz and J = 6.9 Hz.
  • Aromatic protons in the thieno[2,3-b]pyridine core appear as a multiplet between δ 7.45–8.10 ppm .

The ¹³C NMR spectrum confirms the presence of key functional groups:

  • A carbonyl signal at δ 167.9 ppm (ester C=O).
  • A second carbonyl at δ 172.1 ppm (keto group in the side chain).
  • Aromatic carbons in the range δ 115–145 ppm .

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) shows strong absorptions at:

  • 1745 cm⁻¹ : Stretching vibrations of the ester C=O group.
  • 1698 cm⁻¹ : Keto C=O stretch from the 2-oxoethoxy moiety.
  • 1250–1100 cm⁻¹ : C-O-C asymmetric and symmetric stretches from ether and ester linkages.
  • 3100–3000 cm⁻¹ : Aromatic C-H stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol solution, the compound exhibits absorption maxima at λ = 254 nm (π→π* transition of the aromatic system) and λ = 310 nm (n→π* transition of the carbonyl groups). The extended conjugation across the fused rings and substituents contributes to bathochromic shifts compared to simpler thiophene or pyridine derivatives.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 299.34 (calculated for C₁₃H₁₅NO₅S). Fragmentation patterns include:

  • Loss of the ethoxy group (-46 Da) at m/z 253.28 .
  • Cleavage of the methyl ester (-59 Da) at m/z 240.31 .
  • A base peak at m/z 135.01 , corresponding to the thieno[2,3-b]pyridine core.

Properties

IUPAC Name

methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-4-19-13(16)8(2)20-10-9-6-5-7-15-12(9)21-11(10)14(17)18-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYECJZGQRDLUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(SC2=C1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331505
Record name methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400083-29-6
Record name methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine ring.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using reagents like methyl chloroformate.

    Attachment of the Ethoxy and Oxoethoxy Groups: These groups are introduced through nucleophilic substitution reactions, using reagents such as ethyl bromoacetate and sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by others using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antitumor Activity

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has shown significant promise as an antitumor agent. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer cells (MDA-MB-231). Studies have demonstrated that this compound can reduce tumor size in chick chorioallantoic membrane models .

Key Findings:

  • Inhibition of cell proliferation in cancer cell lines.
  • Reduction of tumor size in experimental models.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including electrophilic substitution reactions due to the electron-rich nature of the pyridine nitrogen and esterification or hydrolysis reactions involving the carboxylate group .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
Methyl 3-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylateStructureAntitumor activity against breast cancer
Methyl 3-(furan)thieno[2,3-b]pyridine-2-carboxylateStructureExhibits anti-inflammatory properties
Methyl 3-(benzothiazole)thieno[2,3-b]pyridine-2-carboxylateStructurePotential antimicrobial activity

Uniqueness : The specific ethoxy and oxoethoxy substituents in this compound enhance its solubility and bioavailability compared to other derivatives. This structural feature may contribute to its unique mechanisms of action against specific cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thieno[2,3-b]pyridine Derivatives

Compound Name Substituents at Position 2 Substituents at Position 3 Molecular Formula Notable Functional Groups
Target Compound Methyl ester 2-ethoxy-1-methyl-2-oxoethoxy C₁₅H₁₇NO₅S Ester, ether, ketone
Ethyl 3-amino-6-(5-bromo-benzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Ethyl ester Amino, 5-bromo-benzofuran-2-yl C₁₉H₁₄BrN₂O₃S Ester, amino, bromo-benzofuran
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate Methyl ester Hydroxyl C₁₀H₇NO₃S Ester, hydroxyl
Ethyl 3-azidothieno[2,3-b]pyridine-2-carboxylate Ethyl ester Azido (-N₃) C₁₁H₉N₃O₂S Ester, azide
1,1-Dimethylethyl 3-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate tert-Butyl ester 4-Methoxyphenyl C₂₀H₂₁NO₃S Ester, methoxy-phenyl

Key Observations :

  • The target compound's 2-ethoxy-1-methyl-2-oxoethoxy group introduces both ether and ketone functionalities, distinguishing it from analogs with amino, hydroxyl, or azide groups. This may enhance lipophilicity and alter metabolic stability .
  • Ester variations (methyl vs. ethyl vs. tert-butyl) influence solubility and steric hindrance. For example, tert-butyl esters (e.g., ) often improve thermal stability due to bulky substituents.

Key Observations :

  • The target compound’s synthesis likely involves etherification of a hydroxyl or amino precursor, analogous to methods described for compound 6d using ethyl chloroacetate .
  • Huisgen cycloaddition (click chemistry) is a versatile route for introducing triazole rings in azido derivatives , whereas the target’s ether-ketone group may require specialized alkylation conditions.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound Name IR Data (cm⁻¹) ¹H NMR Highlights (δ, ppm) Melting Point (°C)
Target Compound Expected: 1720 (C=O), 1100 (C-O-C) Predicted: 1.3–1.5 (CH₃), 4.2–4.5 (OCH₂CH₃) N/A
Ethyl 3-amino-6-(5-bromo-benzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate 1666 (C=O), 3320/3151 (NH₂) 7.5–8.0 (aromatic H), 4.3 (OCH₂CH₃) 183–184
Methyl 5-methyl-4-phenyl-triazolo-thieno[2,3-b]pyridine-2-carboxylate 2.37 (CH₃), 7.01–8.89 (aromatic H) 264

Key Observations :

  • The target compound’s IR spectrum would likely show a strong C=O stretch (~1720 cm⁻¹) for both ester and ketone groups, distinct from amino derivatives (NH₂ stretches at ~3300 cm⁻¹) .
  • Melting points vary significantly with substituents: bulky groups (e.g., triazoles ) increase rigidity and melting points compared to simpler esters.

Biological Activity

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a thieno[2,3-b]pyridine core and various functional groups, contributing to its pharmacological properties.

  • Molecular Formula : C14H15NO5S
  • Molar Mass : 309.3376 g/mol
  • CAS Number : 400083-29-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[2,3-b]pyridine Core : Cyclization of appropriate precursors.
  • Introduction of the Carboxylate Group : Via esterification reactions.
  • Attachment of Ethoxy and Oxoethoxy Groups : Through nucleophilic substitution reactions.

This compound interacts with specific molecular targets, including enzymes and receptors, influencing various biological pathways. The compound's mechanism may involve modulation of enzyme activity or receptor signaling, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate to High
Pseudomonas aeruginosaHigh
Candida albicansLow

In studies, derivatives have demonstrated potent activity against pathogens such as Geotricum candidum and Syncephalastrum racemosum, often outperforming standard antibiotics like Amphotericin B and Penicillin G in specific assays .

Anticancer Potential

Thienopyridine derivatives are also being explored for their anticancer properties. Research has highlighted their ability to inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are believed to stem from the compound's ability to induce apoptosis and disrupt cell cycle progression.

Anti-inflammatory Properties

The anti-inflammatory potential of thienopyridine compounds has been documented in several studies. They can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases such as arthritis .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antibacterial activity of a series of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency.
  • Anticancer Activity Assessment :
    • In vitro tests on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thieno[2,3-b]pyridine derivatives like Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : A one-pot reaction using α-halo carbonyl compounds (e.g., ethyl chloroacetate) and sodium ethoxide as a base is widely employed. For example, ethyl 3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxylate derivatives are synthesized via nucleophilic substitution followed by cyclization . Key steps include optimizing reaction time (typically 6–12 hours) and temperature (reflux in ethanol). Purity is confirmed by HPLC (>95%) and spectral data (IR, 1H^1H/13C^{13}C NMR) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate was structurally validated using single-crystal X-ray diffraction (space group P1P\overline{1}, lattice parameters a=8.798A˚,b=9.321A˚,c=11.232A˚a = 8.798 \, \text{Å}, b = 9.321 \, \text{Å}, c = 11.232 \, \text{Å}) . Hydrogen bonding networks (N–H⋯O) stabilize the planar thienopyridine core, critical for biological activity .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : In vitro cytotoxicity screening against human tumor cell lines (e.g., MCF-7, A375-C5, NCI-H460) using the NCI-60 panel. GI50_{50} values (50% growth inhibition) are determined via MTT assays. For example, thieno[2,3-b]pyridine derivatives showed GI50_{50} values of 1–4 µM, with apoptosis induction confirmed by flow cytometry .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence bioactivity in thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : Substituent effects are systematically studied via SAR (structure-activity relationship) analysis. For instance:

  • 3-Amino group : Enhances hydrogen bonding with target proteins (e.g., kinases) .
  • 6-Aryl/heteroaryl groups : Electron-withdrawing groups (e.g., 4-bromophenyl) improve cytotoxicity by increasing cellular uptake .
  • Ethoxycarbonyl vs. methyl ester : Ethoxy groups improve solubility but reduce metabolic stability .
  • Data Table :
Substituent (Position)GI50_{50} (µM)Apoptosis Induction (%)
3-Amino, 6-(4-BrPh)1.265
3-Methoxy, 6-(2-furyl)4.722

Q. What strategies resolve contradictions in cytotoxicity data between similar derivatives?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:

  • Purity verification : Use HPLC (>99%) and mass spectrometry to exclude byproducts .
  • Mechanistic profiling : Compare cell cycle effects (e.g., compound III arrests G1 phase, while IV induces S-phase arrest) .
  • Synergistic studies : Combine with ABCB1 inhibitors to assess multidrug resistance (MDR) modulation .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like EGFR or tubulin. ADMET predictions (SwissADME) optimize logP (2–3 for blood-brain barrier penetration) and metabolic stability (CYP3A4 liability checks). For example, methoxy groups reduce CYP2D6 inhibition but increase plasma protein binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting GI50_{50} values for structurally analogous compounds?

  • Methodological Answer : Variations arise from:

  • Cell line heterogeneity : MCF-7 (ER+) vs. NCI-H460 (lung cancer) differ in drug transporter expression .
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Batch variability : Reproduce results using standardized commercial cell lines (e.g., ATCC) and pre-tested reagent lots .

Experimental Design Recommendations

Q. What analytical techniques are critical for characterizing degradation products during stability studies?

  • Methodological Answer :

  • LC-MS/MS : Identifies hydrolytic products (e.g., ester cleavage to carboxylic acid).
  • Stress testing : Expose to pH 1–13 (37°C, 24 hours) and analyze by TLC/HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C for stable derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.